2-Ethyl-2-methyloxane-4-carbothioamide
Overview
Description
2-Ethyl-2-methyloxane-4-carbothioamide is an organic compound with the molecular formula C₉H₁₇NOS. It is characterized by a six-membered oxane ring substituted with ethyl and methyl groups, and a carbothioamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-2-methyl-1,3-propanediol with thiocarbonyldiimidazole, followed by cyclization to form the oxane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxane-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-Ethyl-2-methyloxane-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyloxane-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
2-Methyl-2-ethyloxane-4-carbothioamide: Similar structure but with different substitution patterns on the oxane ring.
Uniqueness
2-Ethyl-2-methyloxane-4-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-ethyl-2-methyloxane-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-3-9(2)6-7(8(10)12)4-5-11-9/h7H,3-6H2,1-2H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYLBXZECILLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C(=S)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219166 | |
Record name | 2-Ethyltetrahydro-2-methyl-2H-pyran-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84125-27-9 | |
Record name | 2-Ethyltetrahydro-2-methyl-2H-pyran-4-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84125-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyltetrahydro-2-methyl-2H-pyran-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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